4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester
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Overview
Description
. It is a derivative of vanillic acid and is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester typically involves the esterification of vanillic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of solid acid catalysts and continuous flow reactors are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used as a flavoring agent and preservative in the food and cosmetic industries.
Mechanism of Action
The mechanism by which 4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester exerts its effects involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound may also modulate enzyme activities and gene expression related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Another ester of p-hydroxybenzoic acid, commonly used as a preservative.
Methyl 3-methoxy-4-hydroxybenzoate: Similar structure but with different substitution patterns.
Methyl homovanillate: A derivative of homovanillic acid with similar chemical properties
Uniqueness
4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
256475-05-5 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
methyl 4-[hydroxy-(4-methoxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C16H16O4/c1-19-14-9-7-12(8-10-14)15(17)11-3-5-13(6-4-11)16(18)20-2/h3-10,15,17H,1-2H3 |
InChI Key |
AUIQIMFIWKCQJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)OC)O |
Origin of Product |
United States |
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